Cas no 23200-60-4 (4-Chloro-1H-pyrrolo[2,3-d]pyridazine)

4-Chloro-1H-pyrrolo[2,3-d]pyridazine is a heterocyclic compound featuring a chloro-substituted pyrrolopyridazine core, which serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its fused bicyclic structure offers reactivity at multiple sites, enabling selective functionalization for the development of biologically active molecules. The chloro group at the 4-position enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex scaffolds. This compound is particularly valuable in medicinal chemistry for the design of kinase inhibitors and other therapeutic agents. High purity and consistent quality ensure reliable performance in research and industrial applications.
4-Chloro-1H-pyrrolo[2,3-d]pyridazine structure
23200-60-4 structure
Product Name:4-Chloro-1H-pyrrolo[2,3-d]pyridazine
CAS No:23200-60-4
MF:C6H4ClN3
MW:153.569059371948
CID:1092284
PubChem ID:72942130
Update Time:2025-06-14

4-Chloro-1H-pyrrolo[2,3-d]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-1H-pyrrolo[2,3-d]pyridazine
    • DB-357911
    • 23200-60-4
    • SCHEMBL2080807
    • AT31684
    • 1H-Pyrrolo[2,3-d]pyridazine, 4-chloro-
    • Inchi: 1S/C6H4ClN3/c7-6-4-1-2-8-5(4)3-9-10-6/h1-3,8H
    • InChI Key: VSSKAVWLIZKBSB-UHFFFAOYSA-N
    • SMILES: ClC1C2C=CNC=2C=NN=1

Computed Properties

  • Exact Mass: 153.0093748g/mol
  • Monoisotopic Mass: 153.0093748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 41.6Ų

4-Chloro-1H-pyrrolo[2,3-d]pyridazine Pricemore >>

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Additional information on 4-Chloro-1H-pyrrolo[2,3-d]pyridazine

Recent Advances in the Research of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine (CAS: 23200-60-4)

4-Chloro-1H-pyrrolo[2,3-d]pyridazine (CAS: 23200-60-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have focused on its role as a key intermediate in the synthesis of novel therapeutic agents, with particular emphasis on its utility in oncology and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine derivatives as potent JAK2 inhibitors. The research team developed a series of compounds showing nanomolar activity against JAK2, with improved selectivity profiles compared to existing therapies. The lead compound in this series, derived from 23200-60-4, exhibited promising results in preclinical models of myeloproliferative neoplasms, suggesting potential clinical applications.

In the field of neurodegenerative diseases, researchers have recently explored the neuroprotective properties of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine derivatives. A 2024 study in ACS Chemical Neuroscience reported that certain modifications of this core structure resulted in compounds with significant activity against tau protein aggregation, a key pathological feature of Alzheimer's disease. The most promising candidate showed 70% inhibition of tau aggregation at 10 μM concentration in cellular models.

The synthetic accessibility of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine has been another focus of recent research. A 2023 publication in Organic Process Research & Development described an optimized, scalable synthesis route for 23200-60-4 with improved yield (85%) and purity (>99%). This advancement addresses previous challenges in large-scale production, potentially facilitating broader research and development applications of this important intermediate.

Recent computational studies have provided new insights into the molecular interactions of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine-containing compounds. Molecular docking simulations published in early 2024 revealed that the chloro-substituted pyrrolopyridazine core forms unique hydrogen bonding patterns with various kinase domains, explaining the observed selectivity profiles of derived inhibitors. These findings are guiding the rational design of next-generation therapeutics based on this scaffold.

The safety profile of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine and its derivatives has been the subject of recent toxicological investigations. A comprehensive 2023 study evaluated the in vitro and in vivo toxicity of several derivatives, establishing structure-toxicity relationships that will inform future drug development efforts. The results indicated that proper substitution at the 4-position can significantly reduce potential hepatotoxicity while maintaining therapeutic activity.

Looking forward, the unique properties of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine continue to inspire innovative research directions. Current clinical trials include two drug candidates derived from this scaffold, targeting solid tumors and autoimmune disorders respectively. The continued exploration of this versatile building block promises to yield additional therapeutic breakthroughs in the coming years.

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